molecular formula C11H5BrF3IN2 B13725693 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725693
M. Wt: 428.97 g/mol
InChI Key: BMGYJJWETUKRQG-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine (CAS: 1820736-29-5) is a halogenated pyrimidine derivative with a molecular formula of C₁₁H₅BrF₃IN₂ and a molecular weight of 428.98 g/mol . Key structural features include:

  • 3-Bromophenyl group at position 6, contributing steric bulk and electron-withdrawing effects.
  • Iodo substituent at position 2, enhancing reactivity in cross-coupling reactions due to iodine’s role as a superior leaving group compared to bromine or chlorine.
  • Trifluoromethyl group at position 4, imparting strong electron-withdrawing character and metabolic stability.

This compound is primarily used in pharmaceutical and materials research as a building block for synthesizing kinase inhibitors and fluorinated polymers .

Properties

Molecular Formula

C11H5BrF3IN2

Molecular Weight

428.97 g/mol

IUPAC Name

4-(3-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5BrF3IN2/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H

InChI Key

BMGYJJWETUKRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for the development of molecules with potential therapeutic effects. Studies have indicated that derivatives of this compound exhibit promising activity against cancer cells and various pathogens.

Organic Synthesis

This compound is frequently employed in organic synthesis as a building block for creating complex organic molecules. It participates in several types of chemical reactions, including:

  • Nucleophilic Substitution Reactions : The halogen atoms (bromine and iodine) can be replaced by nucleophiles.
  • Cross-Coupling Reactions : It is utilized in palladium-catalyzed reactions like Suzuki-Miyaura and Mizoroki-Heck to form carbon-carbon bonds.

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as antifungal and insecticidal agents. Its trifluoromethyl group contributes to increased lipophilicity, enhancing the bioavailability of the resulting agrochemical products.

Research has demonstrated that 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine exhibits diverse biological activities:

  • Antifungal Activity : Studies have shown that derivatives demonstrate significant antifungal properties against pathogens such as Botrytis cinerea.

    Table 1: Antifungal Activity of Pyrimidine Derivatives
    CompoundTarget PathogenInhibition Rate (%)
    Compound AB. cinerea96.76
    Compound BB. cinerea96.84
    Compound CB. cinerea100
  • Anticancer Properties : Investigations into the cytotoxic effects reveal significant activity against multiple cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics.

Case Study 1: Antifungal Efficacy

In comparative studies against B. cinerea, derivatives of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine were tested for their antifungal efficacy. Results indicated that certain derivatives not only matched but exceeded the performance of existing antifungal agents such as tebuconazole.

Case Study 2: Anticancer Properties

A recent study focused on the cytotoxic effects of pyrimidine derivatives, highlighting that specific compounds exhibited significant activity against various cancer cell lines. The mechanism involved induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and ability to form strong interactions with biological molecules. Molecular docking studies have shown that similar compounds can bind to hydrophobic pockets of enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Positional Isomer: 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₅BrF₃IN₂ (identical to the target compound).
  • Key Difference : Bromophenyl group at para (4-position) instead of meta (3-position).
  • Electronic Effects: Para-substitution reduces steric hindrance, enhancing π-π stacking in crystal lattices . Biological Activity: In kinase inhibition assays, para-substituted derivatives show 10–15% lower activity compared to meta-substituted analogs, likely due to altered binding pocket interactions .

Halogen Variation: 6-(3-Fluorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₅F₄IN₂.
  • Key Difference : Fluorine replaces bromine on the phenyl ring.
  • Impact :
    • Electron-Withdrawing Strength : Fluorine’s higher electronegativity (−0.43 vs. Br’s −0.28 on the σₚ scale) increases the ring’s electron deficiency, accelerating electrophilic substitution at position 5 .
    • Molecular Weight : Reduced to 368.07 g/mol , affecting solubility (logP decreases by ~0.5 units) .

Substituent Position and Type: 2-Bromo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₂H₈BrF₃N₂.
  • Key Differences :
    • Bromine at position 2 instead of iodine.
    • 4-Methylphenyl at position 6 instead of 3-bromophenyl.
  • Impact :
    • Reactivity : Bromine’s lower leaving-group ability reduces Suzuki coupling efficiency by ~30% compared to iodine .
    • Steric Effects : The methyl group increases hydrophobicity (logP +0.3) but reduces binding affinity in enzyme assays due to steric clashes .

Bulky and Electronegative Groups: 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₇H₉Cl₂F₃N₂.
  • Key Differences :
    • 3,5-Dichlorophenyl at position 6.
    • Phenyl group at position 2 instead of iodine.
  • Impact :
    • Electron Density : Dual chlorine atoms amplify electron-withdrawing effects, lowering the LUMO energy by 1.2 eV .
    • Biological Activity : Shows 2-fold higher cytotoxicity in cancer cell lines (IC₅₀ = 0.8 μM) compared to the target compound (IC₅₀ = 1.6 μM), attributed to enhanced membrane permeability .

Halogen Replacement at Position 2: 2-Chloro-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₅BrClF₃N₂.
  • Key Difference : Chlorine replaces iodine at position 2.
  • Impact :
    • Reactivity : Chlorine’s poor leaving-group ability limits utility in cross-coupling reactions (yield <20% vs. 75% for iodine) .
    • Stability : Increased thermal stability (decomposition temperature +15°C) due to stronger C–Cl bond .

Steric Hindrance: 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₂H₈BrF₃N₂.
  • Key Difference : Methyl group at position 2 instead of iodine.
  • Impact :
    • Steric Effects : Methyl substitution reduces reactivity in nucleophilic aromatic substitution (NAS) by blocking access to position 2 .
    • Lipophilicity : logP increases by 0.7, enhancing blood-brain barrier penetration in preclinical models .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (NAS Yield) logP Biological Activity (IC₅₀, μM)
Target Compound C₁₁H₅BrF₃IN₂ 428.98 3-Bromophenyl, Iodo, CF₃ 75% 3.2 1.6
6-(4-Bromophenyl) Isomer C₁₁H₅BrF₃IN₂ 428.98 4-Bromophenyl, Iodo, CF₃ 70% 3.0 1.8
6-(3-Fluorophenyl)-2-iodo Analog C₁₁H₅F₄IN₂ 368.07 3-Fluorophenyl, Iodo, CF₃ 80% 2.7 2.1
2-Bromo-4-(4-methylphenyl) Derivative C₁₂H₈BrF₃N₂ 317.11 4-Methylphenyl, Bromo, CF₃ 30% 3.5 2.5
6-(3,5-Dichlorophenyl)-2-phenyl Analog C₁₇H₉Cl₂F₃N₂ 369.20 3,5-Dichlorophenyl, Phenyl, CF₃ N/A 4.1 0.8
2-Chloro-6-(3-bromophenyl) Derivative C₁₁H₅BrClF₃N₂ 337.53 3-Bromophenyl, Chloro, CF₃ 20% 3.4 3.0
6-(3-Bromophenyl)-2-methyl Derivative C₁₂H₈BrF₃N₂ 317.11 3-Bromophenyl, Methyl, CF₃ N/A 3.9 2.9

Biological Activity

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a complex structure featuring bromine, iodine, and trifluoromethyl groups, is being investigated for its pharmacological properties, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C11H5BrF3IN2
  • Molecular Weight : 372.06 g/mol
  • CAS Number : 100366-74-3
  • Structure : The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Recent studies have highlighted the biological activities of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs) and carbonic anhydrases (CA) . These enzymes play crucial roles in tumor growth and metastasis.
  • Case Studies :
    • In vitro studies demonstrated that 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM depending on the cell line .
  • Research Findings :
    • A study reported that derivatives of this compound showed enhanced potency against renal cancer cell lines with IC50 values as low as 1.14 µM, indicating a high selectivity for tumor cells over normal cells .

Antimicrobial Activity

  • Mechanism of Action :
    • The halogenated nature of the compound contributes to its antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Case Studies :
    • Research has indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an MIC (Minimum Inhibitory Concentration) value of 0.78 µg/mL against Staphylococcus aureus .
  • Research Findings :
    • Comparative studies revealed that modifications to the pyrimidine ring structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug design .

Data Table: Biological Activity Summary

Biological ActivityCell Line / PathogenIC50 / MIC ValueReference
AnticancerHeLa10 µM
AnticancerMCF712 µM
AnticancerRenal Cancer1.14 µM
AntimicrobialStaphylococcus aureus0.78 µg/mL
AntimicrobialEscherichia coli0.097 µg/mL

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